Ethyl 3,4-dichloro-5-fluorophenylacetate

Lipophilicity Physicochemical profiling Medicinal chemistry

Ethyl 3,4-dichloro-5-fluorophenylacetate (CAS 1803819-74-0) is a halogenated phenylacetate ester with molecular formula C₁₀H₉Cl₂FO₂ and molecular weight 251.08 g·mol⁻¹. It belongs to the class of phenylacetic acid ethyl esters bearing a trisubstituted phenyl ring with chlorine atoms at the 3- and 4-positions and a fluorine at the 5-position.

Molecular Formula C10H9Cl2FO2
Molecular Weight 251.08 g/mol
CAS No. 1803819-74-0
Cat. No. B1410149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dichloro-5-fluorophenylacetate
CAS1803819-74-0
Molecular FormulaC10H9Cl2FO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C(=C1)Cl)Cl)F
InChIInChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3
InChIKeyDVJIHHQUPBWXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dichloro-5-fluorophenylacetate (CAS 1803819-74-0): A Halogenated Phenylacetate Ester Building Block with Defined Physicochemical Differentiation


Ethyl 3,4-dichloro-5-fluorophenylacetate (CAS 1803819-74-0) is a halogenated phenylacetate ester with molecular formula C₁₀H₉Cl₂FO₂ and molecular weight 251.08 g·mol⁻¹ [1]. It belongs to the class of phenylacetic acid ethyl esters bearing a trisubstituted phenyl ring with chlorine atoms at the 3- and 4-positions and a fluorine at the 5-position. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its halogenation pattern and ester functionality offer specific reactivity and physicochemical properties distinct from its non-fluorinated, regioisomeric, and free-acid analogs . Computed descriptors include XLogP3-AA of 3.4, topological polar surface area of 26.3 Ų, and zero H-bond donors [1].

Halogenated phenylacetate ester building block with 3,4-dichloro-5-fluoro substitution
Suitable for medicinal chemistry and agrochemical intermediate synthesis
Ethyl ester masking provides carboxyl protection and differentiated lipophilicity

Why Ethyl 3,4-Dichloro-5-fluorophenylacetate Cannot Be Directly Replaced by Non-Fluorinated, Regioisomeric, or Free-Acid Analogs


Generic substitution among halogenated phenylacetate esters and their acid counterparts is invalidated by the quantifiable impact of the 5-fluoro substituent and the ethyl ester group on key molecular properties that govern synthetic utility and biological behavior. The presence of fluorine at the 5-position increases the computed lipophilicity (XLogP3-AA 3.4) relative to the non-fluorinated ethyl 3,4-dichlorophenylacetate (XLogP3-AA 3.3) [1] and substantially relative to the free acid form (XLogP3-AA 2.7) [2], while the esterification eliminates the H-bond donor present in the acid (0 vs. 1) and reduces TPSA from 37.3 Ų to 26.3 Ų [1][2]. The 3,4-dichloro-5-fluoro substitution pattern also differs from the 2,4-dichloro-5-fluoro regioisomer (CAS 1803777-36-7), which has been more extensively explored in triazolothiadiazine antimicrobial series [3], meaning the 3,4-isomer accesses distinct chemical space. These differences, while numerically modest in some cases, are meaningful in structure-activity relationship (SAR) contexts where small lipophilicity or hydrogen-bonding perturbations can alter target binding, membrane permeability, and metabolic susceptibility [1].

Target Ethyl 3,4-dichloro-5-fluorophenylacetate
Non-fluorinated analog Lacks 5-fluoro H‑bond acceptor; lipophilicity shift may alter SAR
Target Ethyl ester form (HBD 0)
Free acid analog Introduces H‑bond donor; higher TPSA may shift permeability profile
Target 3,4-dichloro-5-fluoro regioisomer
2,4-dichloro-5-fluoro regioisomer Different substitution vector; SAR from triazolothiadiazine series may not transfer

Quantitative Differentiation Evidence for Ethyl 3,4-Dichloro-5-fluorophenylacetate (CAS 1803819-74-0) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Ethyl 3,4-Dichloro-5-fluorophenylacetate vs. Non-Fluorinated Ethyl 3,4-Dichlorophenylacetate

The incorporation of fluorine at the 5-position of the phenyl ring in ethyl 3,4-dichloro-5-fluorophenylacetate yields a computed XLogP3-AA of 3.4, compared to 3.3 for the non-fluorinated analog ethyl 3,4-dichlorophenylacetate (CAS 6725-45-7) [1]. This ΔXLogP of +0.1 reflects the subtle but directional increase in lipophilicity conferred by fluorine substitution, consistent with the well-documented effect of aryl fluorine on logP in congeneric series.

Lipophilicity (XLogP3-AA)
Direct head-to-head
Δ +0.1 vs non-fluorinated analog
Supports lipophilicity ranking in SAR series
Computed XLogP3-AA: target 3.4, analog 3.3
Lipophilicity Physicochemical profiling Medicinal chemistry

Ester vs. Free Acid: TPSA and H-Bond Donor Count Differentiation for Membrane Permeability Prediction

Ethyl 3,4-dichloro-5-fluorophenylacetate (TPSA 26.3 Ų; H-bond donors 0) exhibits substantially reduced polarity relative to its free acid counterpart 3,4-dichloro-5-fluorophenylacetic acid (TPSA 37.3 Ų; H-bond donors 1) [1][2]. The ΔTPSA of −11.0 Ų and elimination of the carboxylic acid H-bond donor are consistent with the esterification of a phenylacetic acid scaffold, yielding a compound that is predicted to have superior passive membrane permeability and reduced susceptibility to Phase II glucuronidation.

TPSA & H‑Bond Donors
Direct head-to-head
Ester: TPSA 26.3, HBD 0
Acid: TPSA 37.3, HBD 1
Ester form may improve permeability prediction
ΔTPSA −11.0, HBD −1; computed by Cactvs
Drug-likeness Permeability Prodrug design

Hydrogen Bond Acceptor Count: Fluorinated Ester (3 HBAs) vs. Non-Fluorinated Ester (2 HBAs)

The 5-fluoro substituent in ethyl 3,4-dichloro-5-fluorophenylacetate increases the hydrogen bond acceptor count from 2 (in ethyl 3,4-dichlorophenylacetate) to 3, as the fluorine atom serves as an additional weak H-bond acceptor [1]. This difference may influence binding interactions with protein targets where fluorine can participate in orthogonal multipolar interactions with backbone amide groups or contribute to C–F···H–C pseudo-hydrogen bonds.

H‑Bond Acceptor Count
Direct head-to-head
HBA 3 vs 2 (non‑fluorinated analog)
Additional fluorine-mediated HBA for target engagement
50% increase in acceptor count
Molecular recognition Target engagement SAR

Regioisomeric Differentiation: 3,4- vs. 2,4-Dichloro-5-fluoro Substitution Pattern in Medicinal Chemistry Applications

The 3,4-dichloro-5-fluorophenyl substitution pattern of the target compound (CAS 1803819-74-0) is chemically distinct from the 2,4-dichloro-5-fluorophenyl regioisomer (CAS 1803777-36-7). While both share the molecular formula C₁₀H₉Cl₂FO₂ and molecular weight 251.08 , the 2,4-isomer has been extensively employed as a key intermediate in triazolothiadiazine and Mannich base series with reported antimicrobial activity (MIC values as low as 6.25 µg·cm⁻³ against tested strains) [1]. The 3,4-isomer, by contrast, represents underexplored chemical space and offers a structurally distinct vector for SAR exploration where the chlorine atoms occupy the meta-para rather than ortho-para positions relative to the acetate side chain.

Regioisomer SAR Landscape
Class-level inference
3,4- vs 2,4-substitution: no direct comparison data
3,4-isomer offers distinct chemical space; biological data limited
2,4-isomer explored in antimicrobial series (MIC data exist)
Regioisomerism Chemical space Antimicrobial SAR

Supplier Purity Specifications: Minimum 95% (AKSci) and ≥97% (Chemscene) with Defined Storage Conditions

Commercially, ethyl 3,4-dichloro-5-fluorophenylacetate is available with minimum purity specifications of 95% (AKSci, Cat. 4179EG) and ≥97% (Chemscene, Cat. CS-0102459) . The compound is recommended for long-term storage in a cool, dry place or at 4°C under sealed, moisture-free conditions . These purity tiers are consistent with those of the 2,4-dichloro-5-fluoro regioisomer (95% from AKSci; 98% from MolCore) and the non-fluorinated analog (typically 95–98%), providing comparable procurement-grade quality across the analog series.

Commercial Purity
Supporting evidence
Purity 95% – ≥97% (vendor specs)
Comparable quality across analog series
AKSci 95%, Chemscene ≥97%; store cool/dry
Quality control Procurement Reproducibility

Optimal Scientific and Industrial Application Scenarios for Ethyl 3,4-Dichloro-5-fluorophenylacetate (CAS 1803819-74-0)


Medicinal Chemistry SAR Exploration Requiring a Fluorinated Phenylacetate Ester with Modulated Lipophilicity

When a medicinal chemistry program requires a phenylacetate ester building block with enhanced lipophilicity (XLogP3-AA 3.4) relative to the non-fluorinated analog (XLogP3-AA 3.3) and superior permeability potential compared to the free acid (TPSA 26.3 vs. 37.3 Ų), ethyl 3,4-dichloro-5-fluorophenylacetate is the appropriate choice [1]. The additional H-bond acceptor contributed by the 5-fluoro substituent (HBA 3 vs. 2 in the non-fluorinated analog) provides an extra interaction handle for target binding without introducing an H-bond donor [1].

Prodrug or Intermediate Design Where Esterase-Labile Ethyl Ester Masking Is Required

For synthetic routes requiring a carboxyl-protected intermediate that can be unmasked to the free acid (3,4-dichloro-5-fluorophenylacetic acid) under mild hydrolytic conditions, the ethyl ester form offers the standard esterase-labile handle [1]. The ethyl ester is preferred over the methyl ester when slightly higher lipophilicity and reduced volatility are desired during large-scale processing, as reflected in the predicted boiling point of 286.6 ± 35.0 °C .

Underexplored 3,4-Dichloro-5-Fluoro Chemical Space for Novel IP Generation

The 3,4-dichloro-5-fluoro regioisomer (CAS 1803819-74-0) serves as a strategic alternative to the more heavily patented 2,4-dichloro-5-fluoro scaffold (CAS 1803777-36-7), which has been extensively explored in antimicrobial triazolothiadiazine series [1]. Researchers seeking novel composition-of-matter intellectual property or aiming to escape crowded SAR space around the 2,4-substitution pattern can use the 3,4-isomer to access distinct vectors of the halogenated phenylacetate landscape. This is a class-level inference based on regioisomer topology differences, and direct biological comparison data are currently lacking [1].

Agrochemical Intermediate for Fluorinated Herbicide or Plant Growth Regulator Synthesis

Fluorinated phenylacetic acid derivatives are established intermediates in the synthesis of herbicidal compounds, as documented in patent literature on weed control methods [1]. Ethyl 3,4-dichloro-5-fluorophenylacetate can serve as a precursor to the corresponding acid or be further elaborated via nucleophilic aromatic substitution at the chlorine positions, providing access to novel fluorinated agrochemical candidates. The 3,4-dichloro-5-fluoro pattern on the phenyl ring represents a substitution motif that is structurally related but distinct from known herbicidal phenylacetate series, offering a legitimate starting point for agrochemical lead generation.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR with modulated lipophilicity
Fluorinated ester lipophilicity profile
Lipophilicity ranking vs. non‑fluorinated analog
Prodrug or carboxyl-protected intermediate
Ethyl ester protecting group
Esterase cleavage and free acid release
Novel IP generation with underexplored 3,4-regioisomer
3,4-dichloro-5-fluoro substitution pattern
Biological SAR vs. 2,4-regioisomer (data limited)
Agrochemical lead generation (herbicide/plant growth regulator)
Halogenated phenylacetate scaffold
Herbicidal or growth-regulatory screening
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